molecular formula C10H10BrNO2 B13136120 4-Bromo-6-methoxy-1-methylindolin-2-one

4-Bromo-6-methoxy-1-methylindolin-2-one

Cat. No.: B13136120
M. Wt: 256.10 g/mol
InChI Key: UUDZPBZQLIHMOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-6-methoxy-1-methylindolin-2-one is a synthetic indole derivative. Indole derivatives are significant heterocyclic compounds found in various natural products and pharmaceuticals. They exhibit a wide range of biological activities, making them valuable in medicinal chemistry and drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-methoxy-1-methylindolin-2-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-methoxy-1-methylindolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-6-methoxy-1-methylindolin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-6-methoxy-1-methylindolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-methylindolin-2-one: Lacks the methoxy group at the 6-position.

    6-Methoxy-1-methylindolin-2-one: Lacks the bromine atom at the 4-position.

    4-Bromo-6-methoxyindolin-2-one: Lacks the methyl group at the 1-position.

Uniqueness

4-Bromo-6-methoxy-1-methylindolin-2-one is unique due to the presence of all three functional groups (bromine, methoxy, and methyl) on the indole ring. This combination of substituents can lead to distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H10BrNO2

Molecular Weight

256.10 g/mol

IUPAC Name

4-bromo-6-methoxy-1-methyl-3H-indol-2-one

InChI

InChI=1S/C10H10BrNO2/c1-12-9-4-6(14-2)3-8(11)7(9)5-10(12)13/h3-4H,5H2,1-2H3

InChI Key

UUDZPBZQLIHMOT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC2=C1C=C(C=C2Br)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.